Phosphorus oxybromide

Catalog No.
S528350
CAS No.
7789-59-5
M.F
C14H18Cl2N2O3
M. Wt
286.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphorus oxybromide

CAS Number

7789-59-5

Product Name

Phosphorus oxybromide

Molecular Formula

C14H18Cl2N2O3

Molecular Weight

286.69 g/mol

InChI

InChI=1S/Br3OP/c1-5(2,3)4

InChI Key

ZPOLNCDBPYJDSE-UHFFFAOYSA-N

SMILES

O=P(Br)(Br)Br

solubility

SOL IN ETHER, BENZENE, CHLOROFORM, CARBON DISULFIDE, CONCENTRATED SULFURIC ACID

Synonyms

NFormylmelphalan; NFormylLsarcolysin; NFormylLpsarcolysin; CB 3208; NSC 37024; NSC37024; LS15879.

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC=O)N(CCCl)CCCl

The exact mass of the compound Phosphorus oxybromide is 332.06945 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in ether, benzene, chloroform, carbon disulfide, concentrated sulfuric acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39274. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Phosphorus oxybromide (POBr3, CAS 7789-59-5) is a highly reactive, electrophilic brominating and phosphorylating agent fundamentally utilized in the synthesis of bromo-heterocycles, organophosphorus compounds, and brominated flame retardants . Unlike its widely used chlorinated analog, POBr3 is a crystalline solid at room temperature with a melting point of 56 °C and a boiling point of 192 °C, requiring specific thermal handling protocols [1]. Industrially, it serves as a critical precursor when the retention of a phosphoryl group or the specific installation of a reactive carbon-bromine bond is required, bridging the gap between standard phosphorus tribromide and highly aggressive pentabromide reagents[2].

Substituting phosphorus oxybromide with its chlorinated counterpart (POCl3) or non-phosphoryl brominating agents (such as PBr3 or PBr5) fundamentally alters reaction pathways and downstream product viability[1]. Replacing POBr3 with POCl3 yields chloro-aromatics instead of bromo-aromatics, drastically reducing the substrate's reactivity in subsequent palladium-catalyzed cross-coupling reactions[2]. Conversely, attempting to use PBr5 as a substitute introduces severe thermal instability; PBr5 decomposes above 100 °C to release elemental bromine, which causes oxidative resinification and destroys sensitive substrates [3]. Therefore, POBr3 is specifically required when high-temperature deoxybromination must be achieved without the destructive side reactions associated with free bromine evolution.

Thermal Stability and Prevention of Substrate Resinification

In high-temperature bromination workflows, reagent stability dictates product yield. POBr3 remains thermally stable up to its boiling point of 192 °C, allowing for sustained reactions at 110–160 °C [1]. In contrast, the alternative brominating agent PBr5 decomposes at temperatures exceeding 100 °C, releasing elemental bromine (Br2)[2]. This free bromine triggers oxidative resinification and dehydrogenation, drastically lowering yields for highly reactive compounds[2].

Evidence DimensionThermal decomposition threshold
Target Compound DataStable up to 192 °C (boiling point)
Comparator Or BaselinePBr5 (Decomposes at >100 °C into PBr3 and Br2)
Quantified Difference>90 °C higher thermal stability margin before halogen release
ConditionsHigh-temperature bromination of aromatic rings and heterocycles in toluene/xylene

Procurement of POBr3 is essential for high-temperature bromination of sensitive substrates where free bromine would cause catastrophic yield loss through resinification.

Physical State and Dosing Processability

The handling and dosing requirements for POBr3 differ fundamentally from the industry-standard POCl3 due to their physical states. POBr3 is a crystalline solid at room temperature with a melting point of 56 °C, whereas POCl3 is a liquid with a melting point of 1.2 °C [1]. Consequently, POBr3 is frequently transported and dosed in a molten state or handled as a solid, requiring heated transfer lines or solid-addition protocols .

Evidence DimensionMelting point / Physical state at 25 °C
Target Compound Data56 °C (Solid)
Comparator Or BaselinePOCl3 (1.2 °C, Liquid)
Quantified Difference54.8 °C difference in melting point
ConditionsStandard ambient pressure handling and storage

Buyers and process engineers must account for the solid-to-molten handling requirements of POBr3, which cannot be seamlessly dropped into liquid-dosing infrastructure designed for POCl3.

Lewis Acidity and Base-Induced Adduct Formation

POBr3 demonstrates a broader reactivity profile with weak bases compared to POCl3. Research indicates that while POCl3 virtually does not react with standard pyridine, POBr3 reacts readily with both 4-(dimethylamino)pyridine (DMAP) and pyridine to form ligand-stabilized dioxophosphonium tribromide salts (e.g., [(py)2PO2]Br3) [1]. This indicates that POBr3 possesses a higher effective Lewis acidity toward weaker nitrogenous bases, facilitating intermediate formation that is impossible with the chlorinated analog [1].

Evidence DimensionReactivity with weak Lewis bases (pyridine)
Target Compound DataForms[(py)2PO2]Br3 adducts readily
Comparator Or BaselinePOCl3 (Virtually no reaction with pyridine)
Quantified DifferenceAbsolute qualitative difference in adduct formation capability
ConditionsReaction with pyridine bases in SO2 or acetonitrile solutions

For synthetic routes relying on pyridine-catalyzed phosphorylation or the generation of dioxophosphonium cations, POBr3 is a mandatory precursor.

Synthesis of Reactive Bromo-Heterocycles for Cross-Coupling

Because POBr3 efficiently substitutes hydroxy groups on aromatic rings and heterocycles with bromine atoms, it is the preferred reagent for synthesizing bromo-arenes[1]. These brominated intermediates are significantly more reactive than their chlorinated counterparts (produced via POCl3) for downstream palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond [2].

High-Temperature Deoxybromination of Sensitive Substrates

In processes requiring elevated temperatures (110–160 °C) to drive difficult deoxybrominations, POBr3 is selected over PBr5. Its thermal stability up to 192 °C prevents the release of elemental bromine, thereby avoiding oxidative degradation and resinification of the target molecules [1].

Generation of Ligand-Stabilized Dioxophosphonium Cations

Leveraging its higher effective Lewis acidity compared to POCl3, POBr3 is highly suited for reactions with weak bases like pyridine to synthesize donor-stabilized dioxophosphonium cations ([(py)2PO2]+) [3]. These ionic intermediates are critical for advanced phosphorylation strategies and the development of novel ambiphilic reagents [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phosphorus oxybromide appears as a colorless crystalline solid or liquid if heated above 133° F with a pungent odor. It is commonly heated and shipped in a molten state. Soluble in water, but, decomposed by water to hydrobromic and phosphoric acid with evolution of heat. Reacts with organic materials to cause fire. Evolves highly toxic and corrosive gases when exposed to fire. Corrosive to metals and tissue. Used to make other chemicals.

Color/Form

COLORLESS CRYSTALS
THIN PLATES, FAINT ORANGE TINT

XLogP3

2.2

Exact Mass

332.06945

Boiling Point

AT 758 MM HG IT BOILS AT 193 °C WITH DECOMPOSITION

Density

greater than 1 (NOAA, 2007)
2.822

Appearance

Solid powder

Melting Point

133 °F (NOAA, 2007)
56 °C (IN HOT WATER)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H98H8Y87QQ

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (13.24%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (13.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

26367-45-3
35849-41-3

Wikipedia

Phosphoryl bromide

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

REACTION OF PHOSPHORUS PENTABROMIDE & PHOSPHORUS PENTOXIDE
REACTION OF PHOSPHORUS PENTABROMIDE AND PHOSPHORUS PENTOXIDE: HONIGSCHMID, HIRSCHBOLD-WITTNER; Z ANORG ALLGEM CHEM 243: 355 (1940); JOHNSON, NUNN; J AM CHEM SOC 63: 141 (1941); BOOTH, SEEGMILLER; INORG SYN 2: 151 (1946).

General Manufacturing Information

Phosphoric tribromide: ACTIVE

Storage Conditions

...SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, &...PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED...
STORE IN SEALED GLASS AMPULES.

Dates

Last modified: 08-15-2023
1: Volk J, Kleine HD, Buthmann U, Freund M. Oxidative burst measurement in patients treated with cytostatics: influence of G-CSF and role as a prognostic factor. Ann Hematol. 2000 Apr;79(4):187-97. PubMed PMID: 10834506.
2: Jansen M, Dykstra M, Lee JI, Stables J, Topley P, Knick VC, Mullin RJ, Duch DS, Smith GK. Effect of purine synthesis inhibition on WiDr spheroids in vitro or on WiDr or colon 38 tumors in vivo. Complete growth inhibition but not regression. Biochem Pharmacol. 1994 Mar 15;47(6):1067-78. PubMed PMID: 8147906.
3: Pezzoni G, Grandi M, Biasoli G, Capolongo L, Ballinari D, Giuliani FC, Barbieri B, Pastori A, Pesenti E, Mongelli N, et al. Biological profile of FCE 24517, a novel benzoyl mustard analogue of distamycin A. Br J Cancer. 1991 Dec;64(6):1047-50. PubMed PMID: 1764367; PubMed Central PMCID: PMC1977856.
4: Pharmacologic and clinical studies on n-formyl-sarcolysine. Chinas Med. 1967 Aug;8:606-23. PubMed PMID: 5588881.
5: SUNG CY, CHU HY, LI CH. PHYSIOLOGIC DISPOSITION OF N-FORMYL-SARCOLYSINE-C14 IN NORMAL AND TUMOR-BEARING ANIMALS. Chin Med J (Engl). 1965 Feb;84:84-91. PubMed PMID: 14285313.
6: WU HH, CHOU CC, SUN Y, FENG HY. A PRELIMINARY CLINICAL REPORT ON THE EFFICACY OF N-FORMYL SARCOLYSIN IN THE TREATMENT OF SOME MALIGNANT DISEASES. Acta Unio Int Contra Cancrum. 1964;20:357-9. PubMed PMID: 14151928.
7: CHI HC, WANG CK, HAN J. [THE EFFECT OF N-FORMYL-SARCOLYSIN UPON P32 INCORPORATION INTO NUCLEIC ACIDS OF NORMAL TISSUES AND TRANSPLANTABLE TUMORS.]. Sheng Li Xue Bao. 1963 Sep;26:264-70. Chinese. PubMed PMID: 14089287.
8: HAN J, WANG CK, CHI HC, LI KT, LIU KT, CHANG HY, HO S, FAN LL, LEI HP. [STUDIES ON ANTITUMOR DRUGS. VIII. THE ANTITUMOR EFFECT OF THE ETHYL ESTER OF N-FORMYL-SARCOLYSIN- PHENYLALANINE ON EXPERIMENTAL TUMORS.]. Yao Xue Xue Bao. 1963 Aug;10:460-5. Chinese. PubMed PMID: 14081390.
9: JUEI H, CHEN-KANG W, SHIH H, HSIU-CHUAN C, KENG-T'AO L, T'IEN-HSI C, HUEI-YAN C, LI-LI F. Effect of N-formyl-sarcolysine on experimental tumors. Chin Med J. 1962 Sep;81:574-84. PubMed PMID: 14029821.
10: JUEI H, CHEN-KANG W, SHIH H, HSIU-CHUAN C, KENG-T'AO L, T'IEN-HSI C, HUEI-YAN C, LI-LI F. Effect of N-formyl-sarcolysine on experimental tumors. Chin Med J. 1962 Sep;81:574-84. PubMed PMID: 13957970.

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